molecular formula C22H23NO5S B2553114 methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate CAS No. 1448045-53-1

methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

Cat. No. B2553114
M. Wt: 413.49
InChI Key: CILXXCFVXYIHLN-UHFFFAOYSA-N
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Description

The compound , methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate, is a complex organic molecule that appears to be related to the family of azabicyclooctane derivatives. These compounds are characterized by their bicyclic structure that includes a nitrogen atom, making them part of the larger class of heterocycles. The presence of a phenylsulfonyl group suggests potential reactivity typical of sulfonyl compounds, such as sulfonation reactions.

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives can be intricate, involving multiple steps and chiral centers that require careful control of stereochemistry. For example, the preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves the use of starting materials like 3-methyl-3-oxetanemethanol and N-benzyloxycarbonyl-L-serine ester, followed by a series of reactions including sulfonation, esterification, and rearrangements . Although the exact synthesis of methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a piperidinone ring adopting a chair conformation, with substituents occupying equatorial positions for stability. The absolute configuration and structure of these compounds can be determined through crystallographic analysis, as seen in the study of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, where intramolecular hydrogen bonding and π-π interactions were observed .

Chemical Reactions Analysis

The chemical reactivity of azabicyclooctane derivatives can involve interactions such as hydrogen bonding and π-π interactions, which can influence the compound's behavior in solid-state or in solution. The presence of functional groups like the phenylsulfonyl moiety can introduce additional reactivity, such as the potential for sulfonation or participation in electrophilic aromatic substitution reactions. The exact chemical reactions of methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate would depend on the specific context of its use and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives can be influenced by their molecular structure. For instance, the intramolecular hydrogen bonding can affect the compound's melting point and solubility. The crystal packing and the presence of hydrogen-bonded chains, as seen in the racemic form of an isomeric compound, can impact the material's density and stability . The sulfonyl group could also affect the compound's acidity and reactivity towards nucleophiles. However, without specific data on methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate, these properties are speculative and based on the behavior of structurally related compounds.

Scientific Research Applications

Atom-transfer Radical Cyclizations

Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacts with N-BOC-allylamine to produce substituted 3-azabicyclo-[3.3.0]octanes, involving an iodine atom-transfer annulation followed by an ionic cyclization. This demonstrates its role in facilitating complex cyclization reactions for the construction of bicyclic structures (Flynn et al., 1992).

Molecular Recognition and Complexation

The study of the gold(III) tetrachloride salt of L-cocaine highlights the intra- and inter-molecular interactions, demonstrating the compound's utility in understanding molecular recognition and binding phenomena (Wood et al., 2007).

Cycloadditions to Bicyclic Olefins

Research on 1,3-dipolar cycloadditions to bicyclic olefins provides insights into stereo- and regiochemistry, further illustrating the compound's use in studying and applying cycloaddition reactions for constructing bicyclic structures with specific configurations (Taniguchi et al., 1978).

Host-Guest Chemistry

The complexation of p-sulfonatocalix[4]arene with various bicyclic azoalkanes, including studies on binding constants and molecular shape complementarity, showcases the application in host-guest chemistry, emphasizing shape-selective recognition and binding (Bakirci et al., 2005).

Asymmetric Synthesis

Research on a stereoselective Mannich reaction towards the asymmetric synthesis of stemofoline demonstrates the compound's role in facilitating complex asymmetric synthetic pathways, highlighting its importance in the construction of chirally pure pharmaceutical intermediates (Thomas & Vickers, 2009).

properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXXCFVXYIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

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